molecular formula C6H2Cl3FO2S B1463603 2,6-Dichloro-4-fluorobenzenesulfonyl chloride CAS No. 88972-04-7

2,6-Dichloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B1463603
CAS No.: 88972-04-7
M. Wt: 263.5 g/mol
InChI Key: ICHYMVBIIFENJM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzenesulfonyl chloride ( 88972-04-7) is a versatile halogenated aromatic building block with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.50 g/mol . This compound is of significant interest in chemical synthesis and pharmaceutical research, primarily serving as a key intermediate for the introduction of the 2,6-dichloro-4-fluorobenzenesulfonyl moiety into target molecules. Its utility lies in reactions with nucleophiles to create sulfonamides, sulfonate esters, and other sulfonyl-derived compounds, which are prevalent in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The distinct substitution pattern on the benzene ring—featuring chlorine atoms at the 2- and 6-positions and a fluorine at the 4-position—imparts steric hindrance and electronic influence that can fine-tune the properties and reactivity of the final molecules. Researchers value this reagent for exploring structure-activity relationships in drug discovery, particularly in modulating biological activity and metabolic stability. As a sulfonyl chloride, it is highly reactive towards water and moisture . It is classified as a corrosive substance (H314) and requires strict handling precautions, including the use of personal protective equipment and operations within a chemical fume hood . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-dichloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHYMVBIIFENJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679322
Record name 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88972-04-7
Record name 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,6-Dichloro-4-fluorobenzenesulfonyl chloride (DCFBSC) is an aromatic sulfonyl chloride with the chemical formula C₆H₂Cl₂FOSCl and CAS Number 88972-04-7. It is characterized by a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a sulfonyl chloride group. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing the 2,6-dichloro-4-fluorobenzenesulfonyl (Dcfbs) group into various organic molecules. Despite its extensive applications in synthetic chemistry, specific documented information regarding its biological activity remains limited.

DCFBSC is known for its electrophilic nature, which allows it to participate in various substitution reactions. The unique arrangement of substituents on the benzene ring influences its reactivity and potential applications in drug design and material modification.

PropertyValue
Molecular Weight228.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ElectrophilicityHigh

Currently, there is no well-documented mechanism of action for DCFBSC in biological systems. However, its electrophilic nature suggests potential interactions with nucleophiles present in biological environments. Such interactions may lead to modifications of biomolecules, although specific studies elucidating these pathways are sparse.

Applications in Drug Design

The Dcfbs group can enhance the properties of drug candidates by improving metabolic stability and lipophilicity. This modification can be beneficial for optimizing drug design and development, particularly in enhancing the pharmacokinetic profiles of therapeutic agents.

Case Studies and Research Findings

  • Reactivity Profile : Research indicates that compounds similar to DCFBSC have been utilized as activating agents for covalent attachment to biological macromolecules. For example, 4-fluorobenzenesulfonyl chloride has been shown to modify protein side chains effectively, which may provide insights into potential applications of DCFBSC in bioconjugation strategies .
  • Cytotoxicity Studies : While specific cytotoxicity data for DCFBSC is lacking, related studies on structurally similar compounds indicate that modifications using sulfonyl chlorides can impact cellular viability and inflammatory responses. For instance, a study evaluating N-phenylsulfonyl derivatives demonstrated anti-inflammatory activity characterized by inhibition of cytokine secretion in hepatic carcinoma cell lines .
  • Electrochemical Behavior : Investigations into the electrochemical reduction of arene sulfonyl chlorides suggest that DCFBSC may participate in autocatalytic mechanisms under certain conditions, which could influence its reactivity in biological systems .

Potential Toxicological Effects

Though specific toxicity data for DCFBSC is not available, the general properties of sulfonyl chlorides indicate that they may exhibit cytotoxic effects due to their electrophilic nature. Careful evaluation through assays such as MTT or similar viability tests would be necessary to assess any potential toxicological risks associated with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 2,6-dichloro-4-fluorobenzenesulfonyl chloride with structurally related benzenesulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Properties
This compound C₆H₂Cl₃FO₂S 263.5 Cl (2,6), F (4), -SO₂Cl (1) 88972-04-7 Powder, "Danger" signal word
4-Chloro-2,6-difluorobenzenesulfonyl chloride C₆H₂Cl₂F₂O₂S ~246.97* Cl (4), F (2,6), -SO₂Cl (1) - Higher halogen density
4-Bromo-2,6-dichlorobenzenesulfonyl chloride C₆H₂BrCl₃O₂S ~324.32* Br (4), Cl (2,6), -SO₂Cl (1) - Larger atomic radius at position 4
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride C₇H₂Cl₃F₃O₂S ~313.42* Cl (2,6), CF₃ (4), -SO₂Cl (1) 175205-76-2 Strong electron-withdrawing group

*Calculated based on molecular formulas.

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects: The fluorine atom in the original compound induces moderate electron withdrawal via inductive effects, polarizing the sulfonyl chloride group for nucleophilic substitution . The trifluoromethyl (-CF₃) group in the analog from exerts a stronger electron-withdrawing effect, likely increasing the sulfonyl chloride’s electrophilicity and reaction rates in substitution reactions .
  • Bromine’s larger atomic radius (compared to fluorine or chlorine) may further hinder access to the reactive site in bulky environments .

Preparation Methods

General Information

2,6-Dichloro-4-fluorobenzenesulfonyl chloride is a chemical compound with potential applications in synthesizing various organic molecules. Due to its specific structure, it can be used as an intermediate in pharmaceutical and agrochemical research.

Reaction Conditions

3.1. Temperature
The reaction is conducted at a temperature of about 50° to 300° C., more specifically about 100° to 280° C., and preferably about 170° to 250° C.

3.2. Solvents
Sulfolane and dimethylformamide can be used as solvents. Acetonitrile ($$CH_3CN$$) is also mentioned as a suitable solvent for similar reactions.

Data Table: Preparation of Related Sulfonyl Fluorides

Starting Material Reagents Catalyst Solvent Temperature Time Yield Product
1,3,5-Benzenetrisulfonyl chloride $$ZnF_2$$, Pyridine, HCl - Pyridine Ice-bath, RT 0.5 h (ice), 1.5 h (RT) 55% Solid, mp 166-168°C
o-Benzenedisulfonyl chloride KF Dibenzo-18-crown-6 $$CH_3CN$$ RT 0.5 h 88% Colorless crystals, mp 130-131°C

Analysis

The analysis of the products is typically performed using NMR spectroscopy ($$^{1H}$$ and $$^{19}F$$) and IR spectroscopy. Elemental analysis is also used to confirm the composition of the synthesized compounds.

Considerations for this compound Synthesis

Given the presence of chloro and fluoro substituents on the benzene ring, the synthesis of this compound may require specific considerations:

  • Regioselectivity : The introduction of the sulfonyl chloride group should be directed to the desired position on the benzene ring, which might require specific protecting groups or directing agents.
  • Halogen Stability : The reaction conditions should be optimized to prevent unwanted displacement or side reactions involving the chloro and fluoro substituents.
  • Reagent Compatibility : The reagents used should be compatible with the halogen substituents to avoid any undesired reactions.

Q & A

Q. What are the recommended synthesis pathways for 2,6-dichloro-4-fluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation and halogenation of a benzene derivative. A documented route starts with fluorobenzene derivatives undergoing sequential chlorination at the 2,6-positions, followed by sulfonation. Evidence from Biopharmacule Speciality Chemicals () indicates that sulfonyl chloride derivatives are synthesized via controlled chlorosulfonation under anhydrous conditions at 0–5°C to minimize side reactions. Yield optimization requires precise stoichiometric ratios of ClSO₃H and controlled addition rates to avoid over-sulfonation. Purity can be verified via HPLC or GC-MS, as impurities like residual sulfonic acids may form if quenching is incomplete .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The electron-withdrawing sulfonyl chloride group deshields adjacent protons, producing distinct splitting patterns. For example, the para-fluorine substituent causes coupling (J ≈ 8–10 Hz) with adjacent protons.
  • IR : The S=O stretch in sulfonyl chlorides appears as a strong doublet near 1370 cm⁻¹ and 1170 cm⁻¹.
  • Mass Spectrometry : NIST-standardized electron ionization (EI-MS) data () can confirm molecular ion peaks (e.g., [M]⁺ at m/z 267) and fragmentation patterns (e.g., loss of Cl⁻ or SO₂). Cross-referencing with databases like NIST WebBook () ensures accurate assignment .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Reactivity : The sulfonyl chloride group is moisture-sensitive, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dry DCM).
  • Personal Protective Equipment (PPE) : Use acid-resistant gloves and goggles, as hydrolysis releases HCl and HF ().
  • Neutralization : Quench excess reagent with ice-cold NaHCO₃ to mitigate exothermic reactions. Ventilated fume hoods are mandatory due to volatile byproducts .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 2,6-dichloro substituents create steric hindrance, directing nucleophilic attack to the sulfonyl group rather than the aromatic ring. Electronic effects from the electron-withdrawing Cl and F substituents activate the sulfonyl chloride toward nucleophiles (e.g., amines). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying nucleophile concentrations) quantify activation barriers. Contradictions in reactivity data (e.g., slower rates than predicted) may arise from solvent polarity or aggregation effects .

Q. What strategies resolve contradictions in reported melting points or stability data for this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 83–87°C vs. 208–210°C for structurally similar compounds in ) often stem from polymorphic forms or purity issues. Researchers should:
  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use recrystallization (e.g., from ethyl acetate/hexane) to isolate pure phases.
  • Validate purity via elemental analysis and X-ray crystallography. Contaminated batches may contain unreacted precursors (e.g., 4-fluorobenzenesulfonic acid), detectable via TLC or LC-MS .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations or quantum mechanical calculations (e.g., Gaussian) model hydrolysis pathways. For example:
  • Acidic Conditions : Protonation of the sulfonyl oxygen accelerates Cl⁻ departure.
  • Basic Conditions : OH⁻ attack at the sulfur center dominates.
    Experimental validation via UV-Vis kinetics (monitoring absorbance changes at 260 nm) can correlate computational predictions with observed degradation rates. Contradictions between predicted and experimental half-lives may arise from solvent effects not accounted for in simulations .

Q. What are the challenges in synthesizing derivatives (e.g., sulfonamides) from this compound, and how can side reactions be minimized?

  • Methodological Answer : Common issues include:
  • Competing Aromatic Substitution : Minimized by using bulky amines (e.g., tert-butylamine) to favor sulfonamide formation.
  • Hydrolysis : Anhydrous conditions (molecular sieves) and low temperatures (−10°C) suppress water-induced degradation.
  • Workup : Extract sulfonamides with ethyl acetate, washing with dilute HCl to remove unreacted amine. Purity is confirmed via ¹⁹F NMR, where the fluorine environment remains unperturbed if the aromatic ring is intact .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may arise from solvent purity or measurement techniques. Systematic solubility studies using standardized protocols (e.g., shake-flask method) under controlled temperatures can resolve conflicts. For example, notes that biphenylsulfonyl chlorides exhibit higher solubility in DMF due to dipole interactions, whereas chlorinated analogs (like 2,6-dichloro-4-fluoro derivatives) may require sonication for dissolution in THF. Data normalization to reference compounds (e.g., benzene sulfonyl chloride) improves comparability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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